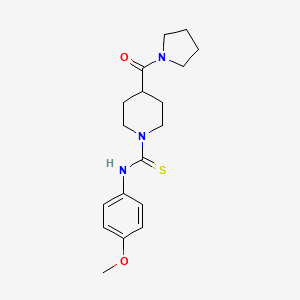
N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyrrolidinylcarbonyl group, and a tetrahydropyridinecarbothioamide moiety
Preparation Methods
The synthesis of N1-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyrrolidinylcarbonyl group is often synthesized via amide coupling reactions. The tetrahydropyridinecarbothioamide moiety is usually formed through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .
Chemical Reactions Analysis
N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can be compared with other similar compounds, such as imidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their functional groups and overall properties.
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H25N3O2S/c1-23-16-6-4-15(5-7-16)19-18(24)21-12-8-14(9-13-21)17(22)20-10-2-3-11-20/h4-7,14H,2-3,8-13H2,1H3,(H,19,24) |
InChI Key |
WYHDFXUXILKANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-(propanoyloxy)ethanimidamide](/img/structure/B11070386.png)

![N-(4-fluorophenyl)-2-{(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11070392.png)
![7-butyl-8-[(3-methoxybenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11070407.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11070414.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11070415.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B11070420.png)
![S-[(1E)-3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzothiadiazocin-2-yl] ethanethioate](/img/structure/B11070426.png)
![N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11070440.png)
![N-(2,4-difluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11070447.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)
![1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11070456.png)
![2-({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11070465.png)
